molecular formula C9H9NO3 B046823 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 90563-93-2

3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Cat. No. B046823
CAS RN: 90563-93-2
M. Wt: 179.17 g/mol
InChI Key: VNTNLTOJGXENIZ-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a chemical compound with the molecular formula C9H9NO3 and a molecular weight of 179.18 . It is a benzoxazine derivative .


Synthesis Analysis

The synthesis of several 3,4-dihydro-4-oxo-2-1,3-benzoxazine-carboxylic acids has been described in the literature . The acids resulted from hydrogen carbonate hydrolysis of their corresponding esters, which were prepared by condensation of salicylamide with various aldehydes and ketones . An efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives in excellent enantio- and diastereospecificity (ee > 99%, de > 99%) proceeds via Lewis acid-catalyzed S N 2-type ring opening of activated aziridines with 2-halophenols followed by Cu (I)-catalyzed intramolecular C-N cyclization in a stepwise fashion .


Molecular Structure Analysis

The InChI code for 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is 1S/C9H9NO3/c11-9(12)8-5-10-6-3-1-2-4-7(6)13-8/h1-4,8,10H,5H2,(H,11,12) .


Chemical Reactions Analysis

The use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving a regioselective O -alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2 H -1,4-benzoxazines .

Scientific Research Applications

Anticancer Activity

A synthetic pathway to a novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffold was developed and a series of compounds based on the scaffold were synthesized as potential anticancer agents . The analogues exhibited moderate to good potency against various cancer cell lines .

Anti-Inflammatory Properties

Benzoxazine and its derivatives have been reported to exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Analgesic Effects

Benzoxazine derivatives have also been found to have analgesic effects . This means they could potentially be used in pain management.

Antifungal Activity

These compounds have been found to have antifungal properties . This suggests potential applications in the treatment of fungal infections.

Antibacterial Activity

Benzoxazine and its derivatives have been reported to exhibit antibacterial activities . This suggests they could be used in the development of new antibiotics.

Neuroprotective Properties

Benzoxazine derivatives have been found to have neuroprotective effects . This suggests potential applications in the treatment of neurodegenerative diseases.

Anti-HIV Activity

These compounds have been found to have anti-HIV properties . This suggests potential applications in the treatment of HIV/AIDS.

Pharmaceutical Intermediate

3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid is used as a pharmaceutical intermediate . This means it is used in the synthesis of other pharmaceutical compounds.

Safety and Hazards

The safety data sheet for a similar compound, 3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile, suggests that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

The promising biological properties of benzoxazine derivatives have encouraged the development of efficient synthetic strategies toward 3,4-dihydro-2H-1,4-benzoxazines and their 2-oxo, 3-oxo, and 2,3-dioxo derivatives . These compounds are believed to be useful as drugs, particularly as potassium channel activating agents .

properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-9(12)8-5-10-6-3-1-2-4-7(6)13-8/h1-4,8,10H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTNLTOJGXENIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396965
Record name 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

CAS RN

90563-93-2
Record name 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes the chirality of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid significant in peptide chemistry?

A1: Research suggests that the chirality of the 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid moiety, when incorporated into a peptide structure, can significantly influence the cis/trans ratio of the subsequent proline peptide bond. [] Specifically, the (2S)-enantiomer demonstrated the ability to constrain the omega dihedral angle of the proline peptide bond towards the trans orientation. [] This control over peptide bond conformation holds promise for designing peptidomimetics with specific structural and functional properties.

Q2: Are there specific examples where the stereochemistry of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives impacted peptide structure?

A2: Yes, studies utilizing NMR and crystallography showed that incorporating a (2S)-2,6-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid moiety into a model acyl-proline system resulted exclusively in the trans conformation of the proline peptide bond. [] Conversely, the corresponding (2R)-diastereomer led to a mixture of cis and trans conformers, highlighting the impactful role of stereochemistry in dictating peptide structure. []

Q3: Beyond its influence on proline conformation, what other biological activities have been explored for 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives?

A3: Derivatives of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid have been investigated for their antitubercular activity. [] Modifications to the side chain of the benzoxazine core have yielded compounds with promising activity against Mycobacterium tuberculosis H37Ra, suggesting potential as lead compounds for antituberculosis therapies. []

Q4: What synthetic strategies have been employed to prepare enantiomerically pure 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives?

A4: Resolution techniques and stereoselective synthesis have been utilized to obtain enantiomerically pure 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives. [, ] These methods provide access to both (R)- and (S)-enantiomers, enabling the exploration of their distinct biological activities and applications in various fields like medicinal chemistry and materials science.

Q5: Have any computational studies been conducted to understand the structure-activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives?

A5: Molecular docking studies have been performed on antitubercular 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives to elucidate their binding modes with target proteins. [] These computational analyses provide insights into the structural features contributing to their activity and guide further optimization efforts for enhanced potency and selectivity.

Q6: What is the significance of the Polonovski reaction in the context of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid chemistry?

A6: The Polonovski reaction, involving the oxidation of tertiary amines followed by nucleophilic substitution, has proven valuable in functionalizing 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives. [, ] By carefully controlling reaction parameters such as temperature and pH, researchers can selectively introduce substituents at the C-6 position of the benzoxazine ring, expanding the chemical diversity and potential applications of these compounds.

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